molecular formula C11H21NO4 B1292067 tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 389889-80-9

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1292067
CAS No.: 389889-80-9
M. Wt: 231.29 g/mol
InChI Key: BKZFMSPPZXDTJL-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 . It is known for its unique structure, which includes a piperidine ring substituted with hydroxyl and hydroxymethyl groups, and a tert-butyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-formylpiperidine-1-carboxylate
  • 1-Boc-4-hydroxypiperidine

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts .

Biological Activity

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (commonly referred to as M4) is a piperidine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and anti-Alzheimer's disease activities. This article delves into the biological activities of M4, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

  • Molecular Formula : C₁₁H₂₁NO₄
  • Molecular Weight : 231.28 g/mol
  • CAS Number : 389889-80-9

Research has identified several key mechanisms through which M4 exhibits its biological activity:

  • Inhibition of Enzymes :
    • M4 acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer’s disease pathology. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition, indicating potent inhibitory effects .
  • Protection Against Oxidative Stress :
    • The compound has shown a protective effect against oxidative stress induced by amyloid-beta (Aβ) peptide in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a dual mechanism where M4 not only inhibits Aβ aggregation but also mitigates the inflammatory response associated with neurodegeneration.
  • Cell Viability Enhancement :
    • In cell culture studies, M4 improved the viability of astrocytes exposed to Aβ, suggesting its potential role in neuroprotection. When administered alongside Aβ, cell viability increased significantly compared to control groups treated only with Aβ .

In Vitro Studies

A series of in vitro experiments were conducted to assess the protective effects of M4 on neuronal cells:

Study AspectFindings
Cell Viability M4 increased astrocyte viability by approximately 20% when co-treated with Aβ .
Cytokine Levels Reduced TNF-α production in treated cells compared to those exposed to Aβ alone .
Oxidative Stress Markers Decreased malondialdehyde (MDA) levels in treated samples, indicating reduced oxidative stress .

In Vivo Studies

In vivo investigations using scopolamine-induced models showed that:

  • M4 exhibited a moderate protective effect against cognitive decline but was less effective than established treatments like galantamine .
  • The bioavailability of M4 in the brain was questioned due to its limited efficacy compared to other compounds in similar models .

Case Studies

Several case studies have highlighted the potential applications of M4:

  • Neurodegenerative Disease Models :
    • In models simulating Alzheimer's disease, M4 demonstrated both neuroprotective properties and cognitive enhancement effects, supporting its investigation as a therapeutic agent for neurodegenerative disorders.
  • Cancer Research :
    • Emerging studies suggest that piperidine derivatives like M4 may possess anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against specific tumor cell lines .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFMSPPZXDTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626711
Record name tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389889-80-9
Record name 1,1-Dimethylethyl 4-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389889-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 98 mg of t-butyl 4-methylenetetrahydropyridine-1(2H)-carboxylate in 2 ml of tetrahydrofuran-water (1:1), 88 mg of N-methyl morpholine-oxide and 0.1 ml of 2% osmium tetraoxide were added at 0° C., followed by 2 hours' stirring at the same temperature. Adding sodium sulfite to the reaction liquid, the reaction liquid was further stirred for 30 minutes, diluted with ethyl acetate, washed successively with water and saturated brine, and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, 115 mg of the title compound was obtained.
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